molecular formula C16H12N2O2 B12920307 N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide CAS No. 63186-16-3

N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide

Cat. No.: B12920307
CAS No.: 63186-16-3
M. Wt: 264.28 g/mol
InChI Key: HEPAXQQLOYQRKU-UHFFFAOYSA-N
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Description

N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide is a heterocyclic compound featuring a benzamide moiety linked to a 3-oxo-2,3-dihydro-1H-isoindol-1-ylidene group. This structure places it within the phthalide-derived family, which is notable for its role as intermediates in synthesizing bioactive heterocycles .

Properties

CAS No.

63186-16-3

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

N-[(3-hydroxy-2H-isoindol-1-yl)methylidene]benzamide

InChI

InChI=1S/C16H12N2O2/c19-15(11-6-2-1-3-7-11)17-10-14-12-8-4-5-9-13(12)16(20)18-14/h1-10,18,20H

InChI Key

HEPAXQQLOYQRKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=CC2=C3C=CC=CC3=C(N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another method involves the cyclization of N-benzyl-2-(hydroxymethyl)benzamide, catalyzed by tetra-n-butylammonium iodide, using tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent .

Industrial Production Methods

Industrial production methods for N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of environmentally friendly processes, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions

N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoindoline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and benzamide group play crucial roles in its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Functional Groups Molecular Weight Biological Activity Reference
N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide Isoindolone + benzamide Amide, conjugated enone ~307.3 (calc.) Not reported
BZO-HEPOXIZID (C22H25N3O2) Indole + benzohydrazide Hydrazide, heptyl chain 375.46 Not reported
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole + benzamide Oxadiazole, sulfamoyl, methoxyphenyl 480.52 Antifungal (C. albicans)
Compound 5 () Benzimidazole + benzamide Chlorophenyl, benzo[d]imidazol-2-yl 402.10 Not explicitly stated
4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-N-[(3-methylphenyl)methyl]benzamide Benzothiazole + pyrrolidinone Benzothiazole, methylphenyl 454.55 Screening hit (activity unspecified)

Key Observations:

  • Isoindolone vs. Oxadiazole/Benzothiazole Cores : The isoindolone ring in the target compound provides rigidity and conjugation distinct from the planar oxadiazole or benzothiazole systems. These differences may influence binding affinity in biological targets .

Physicochemical Properties

  • Solubility : The hydrophilic oxadiazole and sulfamoyl groups in LMM5 may improve aqueous solubility compared to the hydrophobic isoindolone core .
  • Spectroscopic Profiles: ¹H NMR shifts for the target compound’s enone group (~δ 6.8–7.3) would differ significantly from benzo[d]imidazol-2-yl protons (δ 7.5–8.1 in ), aiding structural differentiation .

Biological Activity

N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide, with the molecular formula C16H12N2O2 and a molecular weight of 264.28 g/mol, belongs to the isoindole class of compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuroprotection.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Although specific targets remain largely uncharacterized, related compounds have demonstrated significant effects on apoptosis and cell cycle regulation.

Key Mechanisms

  • Apoptosis Induction : Similar isoindole derivatives have been identified as potent inducers of apoptosis in cancer cells. For instance, a related compound showed an EC50 value of 0.24 µM in inducing apoptosis in HCT116 colorectal carcinoma cells .
  • Inhibition of Tubulin Polymerization : Some isoindole derivatives function as inhibitors of tubulin polymerization, which is crucial for cell division and growth .
  • Antioxidant Activity : Compounds within this class have shown potential in scavenging free radicals, thus providing neuroprotective effects against oxidative stress .

Biological Activity Data

The following table summarizes some relevant findings regarding the biological activity of this compound and related compounds.

CompoundActivityEC50 (µM)References
This compoundApoptosis inductionTBD
N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazideApoptosis induction0.24
3-n-butyl-2,3-dihydro-1H-isoindol-1-onePlatelet aggregation inhibitionTBD
3d (related compound)Neuroprotection in ischemic stroke modelsTBD

Case Study 1: Apoptosis Induction

In a study focusing on substituted benzohydrazides derived from isoindoles, one compound demonstrated significant apoptosis-inducing properties with an EC50 value of 0.24 µM in HCT116 cells. This research highlights the potential of isoindole derivatives as therapeutic agents in cancer treatment .

Case Study 2: Neuroprotective Effects

Another investigation into 3-n-butyl-2,3-dihydro-1H-isoindol-1-one revealed its ability to inhibit platelet aggregation and provide neuroprotection against oxidative stress in ischemic stroke models. The compound showed high bioavailability and rapid distribution in brain tissue, indicating its potential for treating acute ischemic conditions .

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